molecular formula C12H11Br B12864727 2-Bromo-6-ethylnaphthalene

2-Bromo-6-ethylnaphthalene

Cat. No.: B12864727
M. Wt: 235.12 g/mol
InChI Key: QMIKILLYMUGDDP-UHFFFAOYSA-N
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Description

2-Bromo-6-ethylnaphthalene (C₁₂H₁₁Br) is a brominated naphthalene derivative with an ethyl group at position 6 and a bromine atom at position 2. The ethyl group is an electron-donating alkyl substituent, while bromine is an electron-withdrawing halogen. This combination creates a unique electronic environment, influencing the compound’s reactivity and physical properties. It is typically synthesized via Friedel-Crafts alkylation or halogenation reactions, with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C12H11Br

Molecular Weight

235.12 g/mol

IUPAC Name

2-bromo-6-ethylnaphthalene

InChI

InChI=1S/C12H11Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8H,2H2,1H3

InChI Key

QMIKILLYMUGDDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethylnaphthalene typically involves the bromination of 6-ethylnaphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of 2-Bromo-6-ethylnaphthalene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of environmentally friendly brominating agents and catalysts is being explored to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in the presence of boronic acids.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

    Coupling: Biaryl compounds are formed.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

2-Bromo-6-ethylnaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.

    Chemical Biology: It is used in the study of brominated aromatic compounds and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethylnaphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group in substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by oxidative addition and reductive elimination processes. The ethyl group can undergo various transformations, contributing to the versatility of this compound in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-ethylnaphthalene with structurally related bromonaphthalene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
2-Bromo-6-ethylnaphthalene Br (2), -CH₂CH₃ (6) C₁₂H₁₁Br 235.12 ~280–300 (est.) Low in water; soluble in organic solvents Intermediate in drug synthesis
2-Bromo-6-methoxynaphthalene Br (2), -OCH₃ (6) C₁₁H₉BrO 237.09 ~290–310 Insoluble in water; soluble in DMSO, ethanol Pharmaceutical intermediates (e.g., Vallestril)
2-Bromo-6-butoxynaphthalene Br (2), -O(CH₂)₃CH₃ (6) C₁₄H₁₅BrO 279.18 >300 Soluble in chloroform, ether Organic synthesis
2-Bromo-6-fluoronaphthalene Br (2), F (6) C₁₀H₆BrF 225.06 ~260–280 Low polarity solvents Fluorinated material precursors
6-Bromo-2-naphthol Br (6), -OH (2) C₁₀H₇BrO 223.07 130 (decomposes) Soluble in ethanol, benzene Dye intermediates
6-Bromoacetyl-2-dimethylaminonaphthalene Br (6), -COCH₃ (2), -N(CH₃)₂ (2) C₁₄H₁₃BrNO 298.17 N/A Soluble in DMF, DCM Fluorescent probes

Key Differences and Insights

Substituent Effects on Reactivity :

  • Electron-Donating Groups (Ethyl, Methoxy) : Ethyl (in 2-Bromo-6-ethylnaphthalene) donates electrons via inductive effects, slightly deactivating the naphthalene ring. Methoxy (in 2-Bromo-6-methoxynaphthalene) donates electrons via resonance, enhancing electrophilic substitution at specific positions .
  • Electron-Withdrawing Groups (Br, F) : Bromine and fluorine deactivate the ring, directing further substitution to meta/para positions. Fluorine’s higher electronegativity increases polarity compared to ethyl .

Physical Properties: Boiling Points: Ethyl and methoxy derivatives exhibit higher boiling points (~280–310°C) due to increased molecular weight and van der Waals interactions. Fluorinated analogs have lower boiling points due to reduced molecular mass . Solubility: Ethyl and alkoxy derivatives are more soluble in nonpolar solvents, while hydroxylated analogs (e.g., 6-Bromo-2-naphthol) dissolve in polar solvents like ethanol .

Applications :

  • Pharmaceuticals : 2-Bromo-6-methoxynaphthalene is a key intermediate in Vallestril, a synthetic estrogen .
  • Materials Science : Fluorinated derivatives are used in liquid crystals; bromoacetyl compounds serve as fluorescent tags .

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